

7-Methyl-1H-indazole-5-boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methyl-1H-indazole-5-boronic acid

Cat. No.: B595758

[Get Quote](#)

An In-depth Technical Guide to **7-Methyl-1H-indazole-5-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

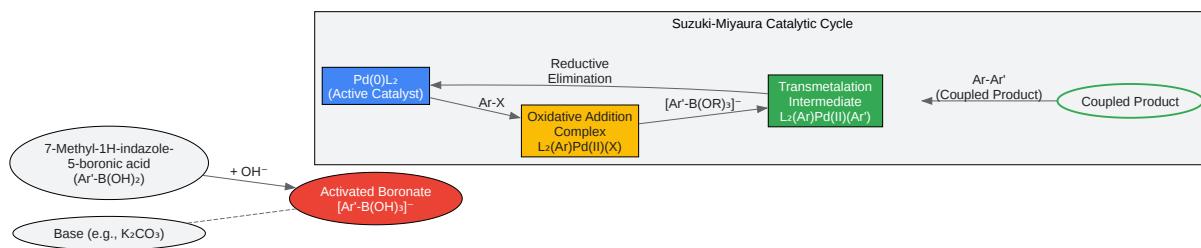
7-Methyl-1H-indazole-5-boronic acid belongs to the indazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry. The indazole nucleus is a key structural component in numerous pharmacologically active agents, demonstrating a wide range of activities including anti-tumor, anti-inflammatory, and anti-HIV properties. Boronic acid derivatives of such scaffolds are invaluable synthetic intermediates, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[1\]](#)[\[2\]](#) This powerful carbon-carbon bond-forming reaction allows for the efficient assembly of complex molecular architectures from readily available building blocks.[\[2\]](#)

This guide provides a summary of the available chemical properties, a representative experimental protocol for its application in synthesis, and safety information for **7-Methyl-1H-indazole-5-boronic acid** and its closely related isomers.

Physicochemical Properties

Specific experimental data for **7-Methyl-1H-indazole-5-boronic acid** is limited in public literature. However, its properties can be reliably inferred from its molecular structure and

compared with those of its close structural isomers and the parent 1H-indazole-5-boronic acid. The molecular formula for **7-Methyl-1H-indazole-5-boronic acid** is C₈H₉BN₂O₂, corresponding to a molecular weight of 175.98 g/mol .^{[3][4]} It is expected to be a white to off-white solid at room temperature.^[2]


Property	Value	Compound	Citation
Molecular Formula	C ₈ H ₉ BN ₂ O ₂	7-Methyl-1H-indazole-5-boronic acid (Predicted)	[3]
Molecular Weight	175.98 g/mol	7-Methyl-1H-indazole-5-boronic acid (Predicted)	[3][4]
Physical Form	Solid	1-Methyl-1H-indazole-5-boronic acid	[5]
Appearance	White to off-white solid	1H-Indazole-5-boronic acid	[2]
Melting Point	277-283 °C	1-Methyl-1H-indazole-6-boronic acid	
Melting Point	175-180 °C	1H-Indazole-5-boronic acid	[6]
Storage Temperature	2-8°C	1H-Indazole-5-boronic acid	[6]
Purity (Typical)	≥95% - 97%	1-Methyl & 1H-Indazole Isomers	[5]
CAS Number	590418-08-9	1-Methyl-1H-indazole-5-boronic acid	[3][7]
CAS Number	338454-14-1	1H-Indazole-5-boronic acid	[2]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **7-Methyl-1H-indazole-5-boronic acid** is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in drug candidates. The indazole boronic acid acts as the organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.[\[1\]](#)

General Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Palladium(0) species undergoing oxidative addition with an aryl halide (Ar-X). This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product ($\text{Ar-Ar}'$) and regenerate the $\text{Pd}(0)$ catalyst.

[Click to download full resolution via product page](#)

Suzuki-Miyaura Catalytic Cycle Workflow

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an indazole boronic acid, adapted from established methodologies for similar substrates.[\[1\]](#)[\[8\]](#)

Researchers should optimize conditions for their specific substrates.

Materials and Reagents

- **7-Methyl-1H-indazole-5-boronic acid** (1.2 equiv.)
- Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)
- Palladium Catalyst (e.g., $\text{PdCl}_2(\text{dppf})\cdot\text{CH}_2\text{Cl}_2$, 0.05 equiv.)
- Base (e.g., K_2CO_3 or K_3PO_4 , 3.0 equiv.)
- Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Inert Gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (Schlenk flask or equivalent)

Step-by-Step Procedure

- Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv.), **7-Methyl-1H-indazole-5-boronic acid** (1.2 equiv.), base (3.0 equiv.), and palladium catalyst (0.05 equiv.).
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.
- Solvent Addition: Add the degassed solvent system (1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl halide.
- Reaction: Stir the mixture at a specified temperature (typically 80-100 °C) for 8-12 hours.^[1] Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (e.g., 3 times).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final coupled product.

Safety and Handling

Safety information for **7-Methyl-1H-indazole-5-boronic acid** is not specifically available, but the hazards can be reliably estimated from closely related compounds like 1-Methyl-1H-indazole-5-boronic acid.[3][5]

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

- Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Avoid generation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, under an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pubs.rsc.org](https://pubs.rsc.org/en/content/article/2018/03/cb00001a) [pubs.rsc.org]
- 2. [chemimpex.com](https://chemimpex.com/Products/1-Methyl-1H-indazole-5-boronic-acid) [chemimpex.com]
- 3. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [assets.thermofisher.com](https://assets.thermofisher.com/en-US/thermofisher/Products/1-Methyl-1H-indazole-5-boronic-acid/590418-08-9) [assets.thermofisher.com]
- 5. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com](https://www.sigmaaldrich.com/Products/1-Methyl-1H-indazole-5-boronic-acid/590418-08-9)
- 6. 1H-Indazole-5-Boronic Acid, >=95% - Yorlab [yorlab.co.uk](https://www.yorlab.co.uk/Products/1H-Indazole-5-Boronic-Acid-95-Yorlab)
- 7. 590418-08-9|1-Methyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bl pharm.com](https://www.bl pharm.com/Products/1-Methyl-1H-indazol-5-yl-5-boronic-acid/590418-08-9)
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5318721/)
- To cite this document: BenchChem. [7-Methyl-1H-indazole-5-boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b595758#7-methyl-1h-indazole-5-boronic-acid-chemical-properties\]](https://www.benchchem.com/product/b595758#7-methyl-1h-indazole-5-boronic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com